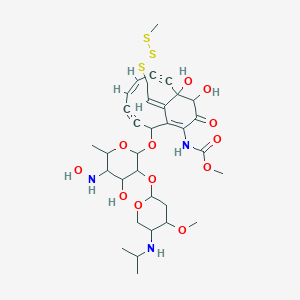
Esperamicin D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Esperamicin D, also known as this compound, is a useful research compound. Its molecular formula is C33H45N3O12S3 and its molecular weight is 771.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Aminoglycosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Insights
The structural characteristics of Esperamicin D are crucial for understanding its function. The compound features an unusual core structure typical of enediynes, which contributes to its reactivity.
- Chemical Composition : this compound contains a complex arrangement of aromatic and aliphatic components that facilitate its interaction with DNA .
- NMR Studies : Nuclear Magnetic Resonance (NMR) studies have elucidated the solution structure of Esperamicin A1 (a related compound), providing insights into how these compounds interact with DNA at a molecular level .
Therapeutic Applications
This compound has been investigated for various therapeutic applications, particularly in oncology.
- Antitumor Activity : It has demonstrated significant cytotoxicity against various cancer cell lines, including colon carcinoma cells and other eukaryotic models . The esperamicins are noted for their ability to overcome resistance mechanisms in tumor cells.
- Conjugation Strategies : Research has explored conjugating this compound with antibodies or other targeting moieties to enhance specificity towards cancer cells while minimizing off-target effects . Such strategies aim to improve therapeutic indices in clinical settings.
Case Studies and Experimental Findings
Several studies have documented the effectiveness of this compound in experimental settings:
- In Vitro Studies : Experiments have shown that this compound induces DNA strand breaks in a concentration-dependent manner. For instance, studies utilizing molecular break light assays have quantified the cleavage activity of esperamicins compared to other agents like calicheamicin and bleomycin .
| Study | Methodology | Findings |
|---|---|---|
| Liu et al., 2002 | In vitro DNA cleavage assay | Demonstrated significant cleavage activity at nanomolar concentrations |
| Ahlert et al., 2002 | Structural analysis via NMR | Revealed binding modes and structural stability in DNA complexes |
| Boghaert et al., 2004 | Antibody-drug conjugate trials | Showed improved targeting and reduced side effects in preclinical models |
Properties
CAS No. |
107473-04-1 |
|---|---|
Molecular Formula |
C33H45N3O12S3 |
Molecular Weight |
771.9 g/mol |
IUPAC Name |
methyl N-[(4Z,13Z)-1,12-dihydroxy-8-[4-hydroxy-5-(hydroxyamino)-3-[4-methoxy-5-(propan-2-ylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-4,9-dien-2,6-diynyl]carbamate |
InChI |
InChI=1S/C33H45N3O12S3/c1-17(2)34-20-16-45-23(15-22(20)43-4)48-29-27(37)25(36-42)18(3)46-31(29)47-21-11-9-7-8-10-13-33(41)19(12-14-50-51-49-6)24(21)26(28(38)30(33)39)35-32(40)44-5/h7-8,12,17-18,20-23,25,27,29-31,34,36-37,39,41-42H,14-16H2,1-6H3,(H,35,40)/b8-7-,19-12- |
InChI Key |
KREMLOHCULNNLF-WRGVHVQVSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C#CC=CC#CC3(C(C(=O)C(=C2C3=CCSSSC)NC(=O)OC)O)O)OC4CC(C(CO4)NC(C)C)OC)O)NO |
Isomeric SMILES |
CC1C(C(C(C(O1)OC2C#C/C=C\C#CC\3(C(C(=O)C(=C2/C3=C/CSSSC)NC(=O)OC)O)O)OC4CC(C(CO4)NC(C)C)OC)O)NO |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C#CC=CC#CC3(C(C(=O)C(=C2C3=CCSSSC)NC(=O)OC)O)O)OC4CC(C(CO4)NC(C)C)OC)O)NO |
Synonyms |
esperamicin D |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















